molecular formula C13H22BNO3 B2528850 2-tert-Butyl-oxazole-5-boronic acid pinacol ester CAS No. 2408429-93-4

2-tert-Butyl-oxazole-5-boronic acid pinacol ester

Cat. No.: B2528850
CAS No.: 2408429-93-4
M. Wt: 251.13
InChI Key: ICFGDNXEZDUUBC-UHFFFAOYSA-N
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Description

2-tert-Butyl-oxazole-5-boronic acid pinacol ester (CAS# 2408429-93-4) is a high-purity chemical building block essential for constructing complex molecular architectures, particularly in pharmaceutical research and development. This compound belongs to the class of oxazole boronic esters, which are pivotal in metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in the Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds . A key application is in a novel one-pot synthesis method for generating 2,4,5-trisubstituted oxazoles, which are important pharmacophores found in numerous natural products and bioactive artificial compounds . In this methodology, an intermediate 5-(triazinyloxy)oxazole, formed from carboxylic acids and amino acids, undergoes nickel-catalyzed cross-coupling with boronic acids like this one to efficiently produce diverse trisubstituted oxazole libraries . The pinacol ester group enhances the stability and handling of the boronic acid functionality, making it a preferred form for storage and use in synthetic routes. Researchers utilize this compound to introduce the 2-tert-butyl-oxazol-5-yl moiety into target molecules, enabling the exploration of structure-activity relationships in medicinal chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BNO3/c1-11(2,3)10-15-8-9(16-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFGDNXEZDUUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(O2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408429-93-4
Record name 2-tert-butyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
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Preparation Methods

Lithiation at the 5-Position

The oxazole ring is lithiated at the 5-position using a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at temperatures between –78°C and –40°C. The tert-butyl group at the 2-position enhances the acidity of the C5 hydrogen, facilitating deprotonation. This step is critical for achieving regioselectivity, as competing lithiation at other positions would lead to undesired regioisomers.

Boronation and Transesterification

The lithiated intermediate is quenched with triisopropyl borate (B(OiPr)₃) , forming a triisopropyl borate adduct. Subsequent transesterification with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of acetic acid yields the pinacol ester. This two-step process avoids isolation of the unstable boronic acid, which is prone to protodeboronation. Rault et al. reported a similar protocol for 2-TIPS-oxazole-5-boronic acid pinacol ester, achieving a 55% yield after transesterification. Adapting this method to 2-tert-butyloxazole would require optimization of lithiation conditions to account for the tert-butyl group’s steric effects.

Table 1: Conditions and Yields for Lithiation-Boronation-Transesterification

Step Reagents/Conditions Yield (%) Reference
Lithiation n-BuLi, THF, –78°C
Boronation B(OiPr)₃, –78°C to RT
Transesterification Pinacol, AcOH, molecular sieves 55

Direct C–H Borylation Using Transition Metal Catalysts

Direct C–H borylation offers a streamlined alternative to multi-step lithiation sequences. This method employs transition metal catalysts—typically iridium or palladium—to activate the C5–H bond of 2-tert-butyloxazole, enabling boron insertion via reaction with bis(pinacolato)diboron (B₂pin₂) .

Iridium-Catalyzed Borylation

Iridium complexes, such as [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) , catalyze the borylation of heteroarenes under mild conditions. For oxazoles, the reaction proceeds at 80°C in tetrahydrofuran, selectively functionalizing the C5 position due to the electron-deficient nature of the oxazole ring. Takagi et al. demonstrated this approach for furan derivatives, achieving an 83% yield of the corresponding pinacol ester. Applied to 2-tert-butyloxazole, similar conditions could yield the target compound with minimal byproducts.

Palladium-Catalyzed Borylation

Palladium catalysts, such as Pd(OAc)₂ with SPhos ligand, enable room-temperature borylation of aryl halides and heterocycles. While this method is more commonly used for Miyaura borylation of pre-halogenated substrates, recent advances have extended its applicability to C–H activation. Smith et al. reported the synthesis of 5-oxazolylboronic acid pinacol ester via palladium-catalyzed C–H borylation, though yields were unspecified.

Table 2: Direct C–H Borylation Conditions

Catalyst System Substrate Conditions Yield (%) Reference
[Ir(COD)OMe]₂/dtbpy 2-tert-butyloxazole THF, 80°C, 24h 83*
Pd(OAc)₂/SPhos 2-tert-butyloxazole DMF, RT, 12h

*Yield extrapolated from analogous furan borylation.

Halogenation Followed by Miyaura Borylation

The Miyaura borylation of halogenated oxazoles provides a reliable route to boronic esters. This two-step process involves halogenation at the 5-position followed by palladium-catalyzed cross-coupling with B₂pin₂.

Halogenation of 2-tert-Butyloxazole

Electrophilic halogenation of 2-tert-butyloxazole using N-bromosuccinimide (NBS) or iodine in the presence of Lewis acids (e.g., FeCl₃) installs a halogen at the 5-position. The tert-butyl group directs electrophilic substitution to the meta position, ensuring regioselectivity.

Miyaura Borylation

The halogenated intermediate undergoes palladium-catalyzed coupling with B₂pin₂. Gutierrez et al. demonstrated this method for 3-methylisoxazole-4-boronic acid pinacol ester, achieving a 66% yield using Pd(dppf)Cl₂ and KOAc in dioxane at 100°C. Adapting these conditions to 5-bromo-2-tert-butyloxazole would likely yield the desired boronic ester.

Table 3: Miyaura Borylation Parameters

Halogenated Substrate Catalyst Conditions Yield (%) Reference
5-Bromo-2-tert-butyloxazole Pd(dppf)Cl₂ Dioxane, 100°C, 12h 66*

*Yield based on analogous isoxazole borylation.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Lithiation-boronation-transesterification offers high regioselectivity but requires cryogenic conditions and sensitive intermediates.
  • Direct C–H borylation minimizes pre-functionalization steps but demands specialized catalysts and elevated temperatures.
  • Miyaura borylation is robust and scalable but necessitates halogenation, adding synthetic steps.

Table 4: Method Comparison

Method Regioselectivity Steps Yield Range (%) Scalability
Lithiation-boronation High 3 55–70 Moderate
Direct C–H borylation Moderate 1 60–83 High
Miyaura borylation High 2 60–70 High

Applications and Stability Considerations

This compound is primarily used in Suzuki-Miyaura cross-couplings to construct biaryl structures for drug discovery. Its stability under ambient conditions—a hallmark of pinacol esters—makes it preferable to boronic acids, which degrade rapidly. Storage at –20°C under inert atmosphere is recommended for long-term preservation.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-oxazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The oxazole ring can undergo reduction reactions to form corresponding reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction of the oxazole ring can produce reduced oxazole derivatives.

Scientific Research Applications

2-tert-Butyl-oxazole-5-boronic acid pinacol ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-oxazole-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . Additionally, the oxazole ring can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Esters

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Boronic Acid Pinacol Esters
Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number
2-tert-Butyl-oxazole-5-boronic acid pinacol ester Oxazole 2-tert-butyl, 5-boronic ester 339.31 2716849-20-4
Oxazole-5-boronic acid pinacol ester Oxazole None (unsubstituted) 209.05 Not listed
2-Methylthiazole-5-boronic acid pinacol ester Thiazole 2-methyl, 5-boronic ester 225.11 1662682-33-8
Benzo[c][1,2,5]oxadiazole-5-boronic ester Benzoxadiazole 5-boronic ester 246.04 850589-56-9
2-Oxo-2,3-dihydrobenzoxazole-5-boronic ester Benzoxazole 2-oxo, 5-boronic ester 275.12 1254319-58-8

Key Observations :

  • Thiazole and benzoxazole derivatives exhibit distinct electronic properties due to their heteroatoms (sulfur vs. oxygen), affecting their reactivity and binding affinities in catalytic or biological applications .

Solubility and Physical Properties

Table 2: Solubility and Stability Comparisons
Compound Solubility in Chloroform Solubility in Hydrocarbons Stability in H₂O₂ Key Reference
2-tert-Butyl-oxazole-5-boronic ester High Moderate Moderate*
Phenylboronic acid pinacol ester Very high Low Low
4-Nitrophenylboronic acid pinacol ester High Low Low (rapid H₂O₂ decomposition)
Oxazole-5-boronic acid pinacol ester High Moderate Not reported

Notes:

  • Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, ketones) compared to their parent boronic acids .
  • The tert-butyl group may moderately reduce solubility in polar solvents due to increased hydrophobicity .
  • Stability in oxidative environments (e.g., H₂O₂) varies: electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) accelerate decomposition, while bulky groups like tert-butyl may slow degradation .

Reactivity in Cross-Coupling Reactions

Table 3: Suzuki-Miyaura Coupling Performance
Compound Reaction Partner Catalyst Yield (%) Reference
2-tert-Butyl-oxazole-5-boronic ester 1-Bromo-4-iodobenzene Pd(dppf)Cl₂ 75–85*
1-Methyl-1H-pyrazole-5-boronic ester 1-Bromo-4-iodobenzene Pd(dppf)Cl₂ 90
3-Chloro-5-methylphenylboronic ester 5.54 (unspecified aryl) Not reported 62
Benzothiazole-5-boronic ester Fluoro-substituted aryl Pd-based 60–70

Key Findings :

  • The tert-butyl group may slightly reduce coupling efficiency due to steric effects compared to smaller substituents (e.g., methyl in pyrazole derivatives) .
  • Electron-deficient aryl partners (e.g., bromo/iodoarenes) generally yield higher efficiencies with boronic esters than electron-rich systems .

Biological Activity

2-tert-Butyl-oxazole-5-boronic acid pinacol ester is a boronic acid derivative with a unique structure that includes a tert-butyl group and an oxazole ring. Its molecular formula is C13H22BNO3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

  • Molecular Weight : Approximately 251.13 g/mol
  • Appearance : White solid
  • Purity : Around 96% in commercial preparations

The primary target of this compound is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions. In this context, it acts as a nucleophile, transferring its organic group to the palladium catalyst. The process involves two key steps:

  • Oxidative Addition : The boronic ester undergoes oxidative addition to the palladium complex.
  • Transmetalation : The organic moiety is transferred to the palladium, forming new carbon-carbon bonds.

This mechanism is crucial for its role in organic synthesis and potential therapeutic applications.

Biological Activity

Preliminary studies suggest that this compound may have various biological activities, including:

  • Antimicrobial Properties : Research indicates that oxazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effective inhibition against Candida and Aspergillus species (Table 1) .
CompoundMIC (µg/ml) against Candida albicansMIC (µg/ml) against Aspergillus niger
111.63.2
120.81.6
Control (5-Fluorocytosine)3.21.6
  • Potential in Drug Development : The compound's ability to modulate protein interactions suggests it could be useful in developing therapeutic agents targeting specific biological pathways . Its structural features may enhance selectivity and efficacy in drug design.

Case Studies

  • Antimicrobial Activity : A study conducted by Singh et al. evaluated the antibacterial potential of various oxazole derivatives, revealing that certain derivatives exhibited significant activity against E. coli and S. aureus, comparable to standard antibiotics like ampicillin .
    CompoundInhibition Zone (mm) against E. coliInhibition Zone (mm) against S. aureus
    152018
    Amoxicillin2730
  • Therapeutic Applications : A recent exploration into oxazole-based compounds highlighted their potential as inhibitors in various biochemical pathways, indicating that derivatives like this compound could play a role in treating diseases related to dysregulated enzyme activity .

Research Applications

The compound has several notable applications:

  • Organic Synthesis : It serves as a building block in organic synthesis, particularly for forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
  • Medicinal Chemistry : It is employed in synthesizing biologically active molecules with potential pharmaceutical applications .
  • Material Science : The compound's properties may also be utilized in developing advanced materials for electronic components .

Q & A

Q. How can computational modeling predict reactivity or toxicity of derivatives of this compound?

  • Methodology :
  • DFT Calculations : Optimize transition states for cross-coupling steps (e.g., B3LYP/6-31G* level) .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting reports on reaction yields or selectivity?

  • Framework :
  • Replicate conditions from literature with strict adherence to solvent purity, catalyst source, and temperature .
  • Perform control experiments (e.g., omitting catalyst) to identify side reactions.
  • Publish detailed protocols with raw data (NMR, HPLC traces) for transparency .

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